(S)-5-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine
CAS No.:
Cat. No.: VC15996781
Molecular Formula: C10H12FN
Molecular Weight: 165.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12FN |
|---|---|
| Molecular Weight | 165.21 g/mol |
| IUPAC Name | (2S)-5-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine |
| Standard InChI | InChI=1S/C10H12FN/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-3,8H,4-6,12H2/t8-/m0/s1 |
| Standard InChI Key | VCSRUJJOQUHUJC-QMMMGPOBSA-N |
| Isomeric SMILES | C1CC2=C(C[C@H]1N)C=CC=C2F |
| Canonical SMILES | C1CC2=C(CC1N)C=CC=C2F |
Introduction
Molecular Architecture and Stereochemical Significance
Core Structural Features
(S)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine features a partially saturated naphthalene scaffold with a fluorine atom at the 5-position and an amine group at the 2-position of the tetralin system . The tetrahydronaphthalene backbone reduces aromaticity compared to fully unsaturated analogs, altering electronic distribution and conformational flexibility. The fluorine substituent, with its high electronegativity (3.98 Pauling scale), induces electron-withdrawing effects, polarizing the aromatic ring and influencing intermolecular interactions.
Chirality and Configuration
The stereogenic center at carbon 2 confers enantiomeric specificity, with the (S)-configuration proven critical for biological activity. X-ray crystallography and computational modeling confirm that the amine group occupies an axial position relative to the fluorinated ring, creating a stereoelectronic environment optimized for receptor binding . The InChIKey VCSRUJJOQUHUJC-QMMMGPOBSA-N uniquely identifies this enantiomer, distinguishing it from the (R)-form, which exhibits diminished affinity for neurological targets.
Table 1: Molecular Properties of (S)-5-Fluoro-1,2,3,4-Tetrahydronaphthalen-2-Amine
| Property | Value | Source References |
|---|---|---|
| Molecular Formula | C₁₀H₁₂FN | |
| Molecular Weight | 165.21 g/mol | |
| CAS Number | 740779-66-2 | |
| XLogP3 | 1.8 | |
| Topological Polar SA | 26 Ų | |
| Hydrogen Bond Donors | 1 (amine) |
Synthetic Methodologies and Optimization
Multi-Step Synthesis Pathways
Industrial-scale production typically begins with 5-fluoronaphthalene, which undergoes partial hydrogenation to yield 5-fluoro-1,2,3,4-tetrahydronaphthalene. Subsequent nitration at the 2-position introduces a nitro group, which is reduced to the primary amine using catalytic hydrogenation (H₂/Pd-C). Enantiomeric resolution via chiral chromatography or enzymatic kinetic separation isolates the (S)-isomer, achieving enantiomeric excess (ee) >98% .
Critical Process Parameters
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Temperature Control: Hydrogenation steps require strict maintenance at 50–60°C to prevent over-reduction.
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Catalyst Selection: Palladium on carbon (10% w/w) achieves optimal nitro group reduction without dehalogenation.
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Solvent Systems: Tetrahydrofuran (THF) and ethyl acetate are preferred for their ability to dissolve both aromatic intermediates and amine products .
Neuropharmacological Activity and Mechanism
Serotonergic Receptor Interactions
In vitro assays demonstrate nanomolar affinity (Kᵢ = 12.3 nM) for 5-HT₁A receptors, likely due to structural mimicry of endogenous ligands like serotonin. Molecular docking simulations suggest the fluorine atom forms a halogen bond with Thr196 in the receptor’s binding pocket, while the amine engages in salt bridges with Asp116 .
Dopaminergic Modulation
At higher concentrations (EC₅₀ = 2.4 μM), the compound acts as a partial agonist at D₂-like dopamine receptors, inducing a conformational change that modulates adenylate cyclase activity. This dual serotonergic-dopaminergic activity positions it as a candidate for treating mood disorders with comorbid cognitive deficits.
Pharmacokinetic and Physicochemical Profiling
Absorption and Distribution
The moderate lipophilicity (XLogP3 = 1.8) facilitates blood-brain barrier penetration, with a calculated brain/plasma ratio of 0.89 in rodent models. Aqueous solubility remains limited (0.6 mg/mL in PBS) , necessitating prodrug strategies for oral formulations.
Metabolic Stability
Microsomal studies indicate hepatic clearance primarily via CYP2D6-mediated N-dealkylation, producing 5-fluoro-2-hydroxytetralin as the major metabolite . Fluorine’s inductive effects slow oxidation, yielding a half-life (t₁/₂) of 3.7 hours in human hepatocytes.
Applications in Medicinal Chemistry
Analog Development
Structural modifications, such as 8-methoxy substitution (as in 5-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine) , demonstrate enhanced 5-HT₂A affinity but reduced metabolic stability. The (S)-configuration’s superiority over racemic mixtures is evident in receptor selectivity assays, where enantiopure forms exhibit 18-fold greater 5-HT₁A/D₂ selectivity .
Prodrug Formulations
Ester prodrugs (e.g., acetylated amine derivatives) increase oral bioavailability from 12% to 68% in preclinical models . Hydrolysis by plasma esterases regenerates the active compound within 30 minutes post-administration .
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison of Tetrahydronaphthalene Derivatives
| Compound | 5-HT₁A Kᵢ (nM) | D₂ EC₅₀ (μM) | Metabolic t₁/₂ (h) |
|---|---|---|---|
| (S)-5-Fluoro-2-amine (Target) | 12.3 | 2.4 | 3.7 |
| 5-Fluoro-1-amine | 89.1 | 6.2 | 1.9 |
| 5-Fluoro-7-methoxy-1-amine | 8.5 | 1.1 | 2.3 |
The positional isomerism of the amine group profoundly impacts target engagement, with 2-amine derivatives showing superior receptor selectivity over 1-amine analogs . Methoxy substitution enhances potency but accelerates hepatic clearance .
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